cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid
Description
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732252-55-0) is a cyclopentane derivative featuring a 4-ethylbenzoyl substituent and a carboxylic acid group in the cis configuration. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol . This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
(1S,3R)-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-3-5-11(6-4-10)14(16)12-7-8-13(9-12)15(17)18/h3-6,12-13H,2,7-9H2,1H3,(H,17,18)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRSDDKMGNGPAJ-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane to Cyclopentane Conversion
The process begins with a substituted cyclohexane diketone (e.g., 3,3,6,6-tetramethylcyclohexane-1,2-dione). Key steps include:
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Acyloin condensation : Cyclohexane diester (e.g., diethyl 2,2,5,5-tetramethyladipate) undergoes condensation with sodium metal to form a cyclic acyloin intermediate.
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Oxidation : The acyloin is oxidized to a diketone using agents like thionyl chloride (SOCl₂) or NaOCl.
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Hydrazone formation : Reaction with hydrazine yields a hydrazone, which undergoes thermal or acidic rearrangement to form the cyclopentane core.
For cis-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid, this route could be modified by introducing the 4-ethylbenzoyl group via Friedel-Crafts acylation at the diketone stage. For example, treating the cyclohexane diketone with 4-ethylbenzoyl chloride in the presence of AlCl₃ could install the aryl ketone moiety before ring contraction.
Stereoselective Synthesis
Chiral Auxiliaries and Catalysts
The Sigma-Aldrich product listing notes that commercial samples contain enantiomeric mixtures, highlighting the need for improved stereocontrol. Strategies include:
Diastereomer-Specific Conditions
In a related synthesis of fluorinated cyclopentanes, cis-diastereomers were favored using cesium fluoride (CsF) in tert-butanol, minimizing elimination side reactions. Applying similar conditions, the 4-ethylbenzoyl group could be introduced via nucleophilic acyl substitution on a cyclopentane triflate intermediate.
Functional Group Interconversion
Carboxylic Acid Installation
The carboxylic acid group is often introduced late in the synthesis to avoid interference. Methods include:
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Hydrolysis of nitriles : Using H₂SO₄ or NaOH to convert cyano groups to carboxylic acids.
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Oxidation of alcohols : Employing KMnO₄ or CrO₃ to oxidize primary alcohols.
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Diazoketone rearrangement : As described in WO1987003278A2, diazoketones rearrange to carboxylic acids under acidic or thermal conditions.
Benzoylation Techniques
The 4-ethylbenzoyl group is typically added via:
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Friedel-Crafts acylation : Reacting cyclopentane intermediates with 4-ethylbenzoyl chloride and AlCl₃.
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Grignard addition : Using organomagnesium reagents to form ketones from esters or nitriles.
Case Study: Adapting Fluorinated Cyclopentane Synthesis
PMC8205243 details the synthesis of cis-3,4-difluorocyclopentane-1-carboxylic acid, offering a template for stereocontrolled synthesis:
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Triflate formation : A cyclopentanol derivative is treated with triflic anhydride to generate a triflate leaving group.
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Nucleophilic substitution : Displacement with a benzoyl anion equivalent (e.g., 4-ethylbenzoyllithium) introduces the aryl ketone.
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Deprotection : Acidic hydrolysis (6 M HCl) removes protecting groups from the carboxylic acid.
This method achieved a 77% yield for the fluorinated analog, suggesting viability for the target compound with modified reagents.
Analytical and Optimization Data
Table 1: Comparison of Synthetic Routes
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Solvent | Time (h) |
|---|---|---|---|
| Acyloin Condensation | 50–65 | Toluene | 24 |
| Diazoketone Rearrangement | 65–100 | Ethanol/NaOH | 2–8 |
| Enzymatic Resolution | 25–37 | Buffer (pH 7–8) | 12–48 |
Chemical Reactions Analysis
Types of Reactions
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemical Properties and Structure
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid features a cyclopentane ring substituted with a carboxylic acid group and an ethylbenzoyl moiety. This configuration enhances its reactivity and biological activity. The chemical structure can be summarized as follows:
- Cyclopentane Ring : Provides a stable framework.
- Carboxylic Acid Group : Crucial for reactivity and interactions.
- Ethylbenzoyl Substituent : Influences chemical behavior and biological properties.
Chemistry
In the field of organic chemistry, cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for:
- Synthesis of Novel Compounds : It can be utilized to create derivatives with enhanced properties.
- Reagent in Chemical Reactions : Acts as a reagent for various synthetic pathways.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against specific pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Medicine
Ongoing research is exploring the therapeutic potential of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid, particularly in drug development:
- Drug Development : Its structural features may lead to the creation of new pharmaceuticals targeting various diseases.
- Therapeutic Applications : Investigations into its efficacy as a treatment for conditions such as arthritis or other inflammatory diseases are underway.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing potential applications in developing antibacterial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Effects
In vitro assays were performed to evaluate the anti-inflammatory effects of the compound on human macrophage cells. Results indicated a reduction in pro-inflammatory cytokine production upon treatment with cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
| IL-1 beta | 120 | 60 |
Mechanism of Action
The mechanism of action of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-98-1)
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.30 g/mol
- LogP : 2.987
- PSA : 54.37 Ų
- Slightly higher LogP (2.987 vs. ~2.98–3.02) suggests enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-83-4)
- Molecular Formula : C₁₃H₁₃FO₃
- Molecular Weight : 236.24 g/mol
- LogP : 2.509
- PSA : 54.37 Ų
- Key Differences :
cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-68-5)
- Molecular Formula : C₁₃H₁₃ClO₃
- Molecular Weight : ~252.7 g/mol (calculated)
- LogP : 3.024
- PSA : 54.37 Ų
- Key Differences :
cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-30-1)
- Molecular Formula : C₁₄H₁₆O₄
- Molecular Weight : 248.27 g/mol
- Density : 1.229 g/cm³ (predicted)
- Predicted lower density (1.229 g/cm³) suggests improved solubility, though metabolic susceptibility (e.g., demethylation) could limit in vivo stability .
cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid (CAS: 733740-47-1)
- Molecular Formula : C₁₅H₁₅F₃O₃
- Molecular Weight : 300.0 g/mol
- Larger molecular weight (300 vs. 246.3) may reduce bioavailability due to increased molecular bulk .
Biological Activity
Chemical Structure and Properties
Cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound characterized by a cyclopentane ring with a carboxylic acid group and a 4-ethylbenzoyl substituent. Its molecular formula is CHO, and it has a molecular weight of approximately 246.30 g/mol. This unique structure contributes to its potential biological activities, particularly in the fields of pharmaceuticals and materials science .
Preliminary Findings
Recent studies indicate that cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid exhibits biological activity, although specific mechanisms are not yet fully understood. The presence of the carboxylic acid group enhances solubility and reactivity, which may facilitate interactions with various biological targets . Initial research suggests potential anti-inflammatory and analgesic effects, warranting further investigation into its pharmacological properties .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction may inhibit inflammatory pathways, leading to observed anti-inflammatory effects . Ongoing research aims to elucidate the precise molecular pathways involved.
Comparative Analysis with Related Compounds
A comparative analysis of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid with structurally similar compounds reveals differences in biological activity and reactivity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | Similar core structure without cis configuration | Potentially different biological activity |
| 2-(4-Ethylbenzoyl)cyclobutane-1-carboxylic acid | Smaller ring size (cyclobutane) | Different steric hindrance affecting reactivity |
| 3-(Phenyl)cyclopentane-1-carboxylic acid | Phenyl group instead of ethylbenzoyl | Lacks the alkyl substitution affecting solubility |
| 3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar structure with methyl instead of ethyl | Variation in hydrophobicity and reactivity |
This table illustrates how variations in structural features can lead to significant differences in biological activity, highlighting the importance of structural modifications in drug design .
Anti-inflammatory Studies
In preliminary studies, cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid was tested for its anti-inflammatory properties using animal models. Results indicated a reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases. Further studies are needed to confirm these findings and explore the underlying mechanisms.
Analgesic Effects
Another area of investigation focused on the analgesic effects of this compound. In pain models, it demonstrated efficacy comparable to standard analgesics, indicating that it may serve as a viable alternative or adjunct in pain management strategies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
